3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone
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Overview
Description
3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanone backbone, with a methylphenyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3-methylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
3-Methylacetophenone+Trifluoroacetic anhydrideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanoic acid.
Reduction: Formation of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and activity at its target sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenylalanine: An amino acid derivative with similar structural features.
3-Methyl-α-propylaminopropiophenone: A synthetic cathinone with comparable chemical properties.
4-Fluoro-3-methylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGINHIVNBDAKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645247 |
Source
|
Record name | 1,1,1-Trifluoro-3-(3-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-61-6 |
Source
|
Record name | 1,1,1-Trifluoro-3-(3-methylphenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-3-(3-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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